![molecular formula C15H15F2N5O3 B2433985 7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 725218-16-6](/img/structure/B2433985.png)
7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine . It’s part of a class of compounds that have been shown to have significant biological activity, including potential as calcium channel modulators, phosphodiesterase 2 inhibitors for treatment of memory disorders, and potential anti-Alzheimer’s disease drugs .
Synthesis Analysis
The synthesis of variously substituted 5-amino-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carbonitriles and 5-amino-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitriles has been demonstrated using 1,8-diazabicyclo[5.4.0]undec-7-ene as a catalyst . The reaction of 2-benzylidenemalononitriles and 3-aryl-1H-pyrazol-5-amines or 1H-1,2,4-triazol-5-amine allows obtaining the respective pyrazolo[1,5-a]pyrimidines and [1,2,4]triazolo[1,5-a]pyrimidines in high yields up to 93% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed through various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry . The structure can also be confirmed through single-crystal X-ray diffraction .Chemical Reactions Analysis
The Dimroth rearrangement, which involves the relocation of two heteroatoms in heterocyclic systems via the processes of ring opening and ring closure, is a key reaction in the synthesis of condensed pyrimidines . This rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined through various techniques. For instance, the compound’s density can be determined . Additionally, its IR, 1H NMR, 13C NMR, and mass spectral data can be used to confirm its structure .Scientific Research Applications
- Researchers have employed this compound as a reactant for synthesizing Ruthenium (II)-Hmtpo complexes. These complexes exhibit intriguing properties and may find applications in catalysis, materials science, and bioinorganic chemistry .
- The compound serves as a precursor for dihydroorotate dehydrogenase inhibitors with antimalarial activity. These inhibitors target the parasite’s metabolic pathways, potentially leading to novel antimalarial drugs .
- Scientists have utilized it as a reactant in the Vilsmeier reaction of conjugated carbocycles and heterocycles. This reaction is valuable for functionalizing aromatic compounds and creating diverse chemical structures .
- The compound has been studied for its pharmacological activity, particularly its binding to HIV TAR RNA. Understanding its interactions with RNA molecules could provide insights into antiviral drug development .
- Building on insights from related studies, researchers have explored derivatives with thieno[3,2-d]pyrimidin-4(3H)-one cores bearing 1,2,4-triazole and glycoside scaffolds. These derivatives hold promise as potential anti-cancer agents .
- A structurally related compound, 7-(4-CL-PH)-5-(2-DIFLUOROMETHOXY-PH)-4,5,6,7-4H-(1,2,4)triazolo(1,5-a)pyrimidine, has also been investigated. Its applications may overlap with the original compound, but further research is needed .
Ruthenium (II)-Hmtpo Complexes
Antimalarial Activity
Vilsmeier Reaction
Pharmacological Investigations
Designing Anti-Cancer Agents
Related Compound with Chlorine Substitution
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to the arrest of cell proliferation, making it an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition is achieved through the compound’s ability to bind to the active site of CDK2, preventing it from interacting with its natural substrates and thus halting the progression of the cell cycle .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This results in the arrest of cell proliferation, which can lead to cell death or senescence . The compound’s action on CDK2 also influences other biochemical pathways related to cell growth and survival .
Pharmacokinetics
The compound’s efficacy against various cell lines suggests it may have favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The compound’s action results in significant cytotoxic activities against various cell lines, including MCF-7 and HCT-116 . It has been shown to inhibit cell growth and induce apoptosis within these cells .
Safety and Hazards
While specific safety and hazard information for this compound is not available in the sources, it’s important to note that any new compounds should be thoroughly tested for toxicity before use. Some related compounds have been tested against non-cancer HEK293 cell line (human embryonic kidney 293), which resulted in lower toxicity of these compounds .
Future Directions
properties
IUPAC Name |
7-[4-(difluoromethoxy)-3-methoxyphenyl]-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N5O3/c1-7-11(13(18)23)12(22-15(21-7)19-6-20-22)8-3-4-9(25-14(16)17)10(5-8)24-2/h3-6,12,14H,1-2H3,(H2,18,23)(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYMVGMDJYENNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OC(F)F)OC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.